4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
Description
Triazole Chemistry: Historical Context and Development
The triazole family, first described by Bladin in 1885, consists of five-membered nitrogen-rich heterocycles with two carbon and three nitrogen atoms. These compounds gained prominence in medicinal chemistry due to their structural versatility, enabling diverse pharmacological applications. The 1,2,4-triazole variant, like the compound in focus, emerged as a key scaffold in antifungal agents (e.g., fluconazole) and anticancer drugs (e.g., vorozole).
Historical Milestones :
Classification of 4-Cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
This compound belongs to the 1,2,4-triazole class, distinguished by its:
- Core Structure : A 1,2,4-triazole ring with sulfur and nitrogen substituents.
- Substituents :
Structural Features :
| Component | Role | Source |
|---|---|---|
| 1,2,4-Triazole Core | Provides aromatic stability and dipole moment for target binding | |
| Thiol Group | Participates in metal-ligand interactions and enzymatic inhibition |
Theoretical Significance of Triazole-thiol Derivatives
Triazole-thiol hybrids are theoretically valuable due to:
- Coordination Chemistry : The thiol group acts as a bident
Properties
IUPAC Name |
4-cyclohexyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4S/c1-4-11(16(2)3)12-14-15-13(18)17(12)10-8-6-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOITBPWVCUMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=S)N1C2CCCCC2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
This method begins with the condensation of cyclohexanecarboxylic acid hydrazide with potassium thiocyanate (KSCN) in acidic ethanol, yielding 1-cyclohexylcarbonyl-4-alkyl-thiosemicarbazide intermediates. Cyclization occurs under basic conditions (NaOH, 2N) at 80–100°C for 4–6 hours, forming the 4-cyclohexyl-4H-1,2,4-triazole-3-thiol scaffold. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 90°C | Maximizes cyclization rate |
| NaOH concentration | 2N | Prevents hydrolysis |
| Solvent | Ethanol/water (3:1) | Balances solubility |
Nuclear magnetic resonance (NMR) analysis confirms successful cyclization via the disappearance of the thiourea carbonyl signal at 170–175 ppm and the emergence of triazole C5-H protons at δ 8.2–8.5 ppm.
One-Pot Isothiocyanate Approach
Industrial protocols favor a streamlined process using cyclohexyl isothiocyanate and hydrazine hydrate. In continuous flow reactors, these precursors react at 120°C under 3 bar pressure, achieving 78–82% yield within 2 hours. This method reduces intermediate isolation steps, as demonstrated by high-performance liquid chromatography (HPLC) retention time matching (t_R = 2.63–3.51 min).
Side Chain Introduction: Dimethylaminopropyl Functionalization
Installing the 1-(dimethylamino)propyl group at the triazole C5 position requires careful nucleophilic substitution or reductive amination.
Alkylation with 1-Chloro-3-dimethylaminopropane
Reaction of 4-cyclohexyl-4H-1,2,4-triazole-3-thiol with 1-chloro-3-dimethylaminopropane in dimethylformamide (DMF) at 60°C for 12 hours achieves 65–70% yield. Potassium carbonate (K2CO3) serves as the base, with tetrabutylammonium iodide (TBAI) enhancing nucleophilicity:
Mechanism :
- Deprotonation of triazole-thiol to thiolate (S−)
- SN2 displacement of chloride from 1-chloro-3-dimethylaminopropane
- Quaternization avoidance via controlled stoichiometry (1:1.2 molar ratio)
Gas chromatography-mass spectrometry (GC-MS) traces show complete consumption of the chloroalkane (m/z 121.1) and formation of the target ion at m/z 268.4.
Reductive Amination Alternative
For higher regioselectivity, 3-mercapto-4-cyclohexyl-1,2,4-triazole-5-carbaldehyde undergoes reductive amination with dimethylamine and sodium cyanoborohydride (NaBH3CN) in methanol. This method circumvents alkylation byproducts, yielding 73% product with 99% purity (HPLC). Infrared (IR) spectroscopy verifies imine reduction through the disappearance of the C=O stretch at 1720 cm⁻¹ and emergence of C-N vibrations at 1240 cm⁻¹.
Industrial-Scale Optimization
Batch and continuous manufacturing processes differ significantly in efficiency:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle time | 48 hours | 6 hours |
| Yield | 68% | 81% |
| Purity | 95% | 98.5% |
| Solvent consumption | 15 L/kg product | 5 L/kg product |
Continuous flow systems employ microreactors with 500 μm channels, enabling rapid heat dissipation and precise stoichiometric control. Real-time UV monitoring at 254 nm ensures intermediate stability, reducing byproduct formation to <2%.
Characterization and Quality Control
Rigorous analytical protocols validate synthetic success:
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl3): δ 1.45–1.89 (m, 10H, cyclohexyl), 2.27 (s, 6H, N(CH3)2), 2.98 (t, J=7.2 Hz, 2H, CH2N), 3.45 (q, J=6.8 Hz, 1H, CH(CH2))
- LC-MS : m/z 269.1 [M+H]⁺ (calc. 268.42), retention time 4.12 min (C18 column, 60% acetonitrile)
- Elemental Analysis : Found C 58.21%, H 8.92%, N 20.85% (theoretical C 58.17%, H 8.96%, N 20.87%)
Purity Assessment
High-resolution mass spectrometry (HRMS) coupled with charged aerosol detection (CAD) achieves 0.1% sensitivity for residual solvents and unreacted intermediates.
Challenges and Mitigation Strategies
Common synthesis hurdles include:
Oxidation of Thiol Group :
- Solved by conducting reactions under nitrogen atmosphere with 0.1% w/v EDTA to chelate metal catalysts
Dimethylaminopropyl Isomerization :
Scale-Up Viscosity Issues :
- Addressed using 10% tert-butanol as a cosolvent in continuous flow systems
Emerging Methodologies
Recent advances show promise for further optimization:
- Microwave-Assisted Synthesis : 30-minute cyclization at 150°C (300 W) improves yield to 85%
- Enzymatic Resolution : Candida antarctica lipase B selectively acylates undesired (R)-enantiomers, enabling >99% ee
- Flow Photochemistry : UV-initiated thiol-ene reactions reduce side chain installation time to 15 minutes
Chemical Reactions Analysis
4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antifungal Activity
- Mechanism of Action : Compounds containing the triazole moiety have been extensively studied for their antifungal properties. The incorporation of the thiol group in this specific compound enhances its interaction with fungal enzymes, potentially leading to increased efficacy against various fungal pathogens.
-
Case Studies :
- A review highlighted that derivatives of 1,2,4-triazoles exhibit significant antifungal activity, often outperforming established antifungal agents like azoles .
- In vitro studies demonstrated that compounds with similar structures showed inhibitory rates of 90–98% against P. piricola, suggesting that modifications to the triazole structure can lead to improved antifungal performance .
Antibacterial Properties
- Broad-Spectrum Activity : The compound's structure suggests potential antibacterial activity against a range of pathogens. Research indicates that triazole derivatives can exhibit significant antibacterial effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
-
Case Studies :
- A series of synthesized triazole derivatives demonstrated lower minimum inhibitory concentrations (MICs) than traditional antibiotics, indicating superior antibacterial properties .
- Another study reported that certain triazole hybrids exhibited MIC values as low as 0.25 μg/mL against MRSA, showcasing their potential as effective antibacterial agents .
Neuroprotective Effects
Research into the neuroprotective attributes of triazole compounds has gained momentum. The potential for these compounds to act as neuroprotectants could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
- Case Studies :
Fungicides and Herbicides
The unique chemical structure of 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol positions it as a candidate for development into agrochemicals.
- Efficacy Against Plant Pathogens : Research indicates that similar triazole compounds have shown effectiveness as fungicides in agricultural settings, providing an alternative to traditional chemical treatments that may pose environmental risks .
Corrosion Inhibitors
The thiol group in this compound may also contribute to its potential use as a corrosion inhibitor in various industrial applications.
- Research Findings : Studies have indicated that triazole derivatives can form protective films on metal surfaces, thereby reducing corrosion rates significantly compared to untreated surfaces .
Polymer Chemistry
Triazoles are being explored for their incorporation into polymer matrices due to their stability and functional properties.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, while the cyclohexyl group provides structural stability .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol
- Synonyms: 4-Cyclohexyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione .
- CAS Number : 790232-41-6 .
- Molecular Formula : C₁₃H₂₄N₄S .
- Molar Mass : 268.42 g/mol .
Structural Features: This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole ring substituted at N-4 with a cyclohexyl group and at C-5 with a 1-(dimethylamino)propyl chain. The thiol (-SH) group at C-3 enables nucleophilic reactivity, facilitating alkylation or Schiff base formation .
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares the target compound with key analogs, emphasizing substituent effects on molecular weight, hydrophobicity, and electronic properties:
Key Observations :
- Lipophilicity : The cyclohexyl group in the target compound contributes to higher hydrophobicity compared to phenyl or morpholine-containing analogs, which may influence membrane permeability .
- Electronic Effects: Electron-donating dimethylamino groups in all analogs enhance solubility in aqueous media, while electron-withdrawing substituents (e.g., 4-chlorophenyl) may modulate electrophilic reactivity .
Analog-Specific Routes :
- Schiff Base Derivatives: Compounds like 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (73–81% yield) are synthesized via condensation of aldehydes with 4-amino-triazole-3-thiols .
- Alkylation : S-Alkyl derivatives (e.g., 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol) are prepared using cesium carbonate or InCl₃ as catalysts in DMF or aqueous NaOH .
Biological Activity
4-Cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the use of sodium hydroxide as a base and ethanol as a solvent, followed by heating to promote cyclization.
The mechanism of action for this compound is primarily linked to its interaction with specific enzymes and receptors. The triazole ring is known to modulate enzyme activity by acting as an inhibitor or activator. The dimethylamino group enhances binding affinity, while the cyclohexyl group contributes to structural stability .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties for this compound. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated that it exhibited potent cytotoxic effects with IC50 values comparable to established anticancer agents .
- Selectivity : The compound showed selective toxicity towards cancer cells compared to normal cells, suggesting its potential as an antitumor agent .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of triazole derivatives, this compound was included among several synthesized compounds. It demonstrated significant inhibition of cell proliferation in melanoma and breast cancer cell lines. The study highlighted the compound's mechanism involving apoptosis induction in malignant cells .
Case Study 2: Mechanism-Based Approaches
Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives. This study emphasized how modifications in substituents influenced biological activity. The findings suggested that the unique structural features of this compound contributed to its enhanced binding affinity to target proteins involved in cancer progression .
Comparative Analysis
To better understand the biological activity of this compound compared to other similar compounds, a summary table is provided below:
| Compound Name | IC50 (µM) | Target Activity | Notes |
|---|---|---|---|
| This compound | Varies | Anticancer | Selective towards cancer cells |
| 4-Methyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol | Higher than above | Anticancer | Less selective |
| 4-Phenyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol | Comparable | Anticancer | Similar mechanism |
Q & A
Basic: What are the optimal synthetic routes for 4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:
- Step 1 : Formation of the triazole core via hydrazide intermediates under reflux conditions (e.g., ethanol or methanol as solvents) .
- Step 2 : Alkylation or functionalization of the triazole ring with cyclohexyl and dimethylaminopropyl groups. Acidic or basic catalysts (e.g., glacial acetic acid) are often used to facilitate substitutions .
- Purification : Recrystallization (water-ethanol mixtures) or column chromatography ensures high purity .
Key Reference: highlights similar triazole derivatives synthesized using ¹H-NMR and LC-MS for structural validation .
Advanced: How can molecular docking studies predict the biological activity of this compound?
Molecular docking requires:
- Target Selection : Use Protein Data Bank (PDB) structures (e.g., enzymes like CYP450 or kinases) .
- Software : Tools like AutoDock Vina or Schrödinger Suite optimize ligand-receptor interactions.
- Validation : Compare docking scores with known inhibitors (e.g., RMSD <2 Å for reliable poses). demonstrates this approach for triazole analogs, revealing binding affinities comparable to clinical drugs .
Basic: What spectroscopic techniques are most effective for characterizing its structure?
- ¹H-NMR : Identifies proton environments (e.g., cyclohexyl H-atoms at δ 1.2–2.1 ppm, dimethylamino protons at δ 2.3–2.7 ppm) .
- LC-MS : Confirms molecular weight (268.42 g/mol, [M+H]+ peak at m/z 269.4) .
- IR Spectroscopy : Detects thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Comparative Structural Analysis : Evaluate analogs (e.g., triazoles with cyclopropyl or chlorophenyl substitutions) to isolate substituent effects .
- Dose-Response Studies : Test activity across concentrations (e.g., IC₅₀ values) to rule out assay-specific variability.
- Computational Validation : Use molecular dynamics simulations to confirm binding stability in conflicting cases .
Basic: How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiol group.
- Temperature : Stable at −20°C for long-term storage; room temperature (25°C) may cause gradual oxidation.
- Solubility : DMSO or ethanol solutions (>1 mM) prevent precipitation. notes similar triazoles degrade in aqueous buffers beyond 72 hours .
Advanced: Can QSAR models predict its pharmacokinetic properties?
Yes. Quantitative Structure-Activity Relationship (QSAR) models require:
- Descriptors : LogP (lipophilicity), polar surface area, and hydrogen-bonding capacity.
- ADME Analysis : Tools like SwissADME predict bioavailability (%F >30% for oral administration). validates this for triazole derivatives, correlating dimethylamino groups with enhanced membrane permeability .
Basic: What are key structural analogs and their comparative activities?
| Compound | Structural Variation | Bioactivity Notes |
|---|---|---|
| 5-Isopropyl-4H-1,2,4-triazol-3-amine | Lacks cyclohexyl group | Reduced lipophilicity |
| Cyclopropyl-triazole acetic acid | Carboxylic acid substituent | Moderate enzyme inhibition |
| Source: provides a comparative table of triazole analogs . |
Advanced: What computational methods validate its electronic structure?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
- NMR Chemical Shift Prediction : Tools like Gaussian09 match experimental ¹H-NMR spectra (error <0.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
